molecular formula C14H18ClNO4 B2743706 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1406835-41-3

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2743706
CAS RN: 1406835-41-3
M. Wt: 299.75
InChI Key: NMEPSBKTVAMMQF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as CPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of arylpropionic acid derivatives.

Scientific Research Applications

New Synthetic Methods

A study by Trifunović et al. (2010) developed an efficient and simple synthesis technique for N-substituted 1,3-oxazinan-2-ones. This method involves a one-pot reaction, indicating potential pathways for creating derivatives of complex molecules such as 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for various applications, including medicinal chemistry and material science Trifunović et al., 2010.

Corrosion Inhibition

Research by Vikneshvaran and Velmathi (2017) explored the use of Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces in acidic environments. The findings suggest that derivatives of 2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid could serve as potential inhibitors, highlighting an application in materials science to protect metals from corrosion Vikneshvaran & Velmathi, 2017.

Synthesis of Azepinones

A study on the synthesis of azepinones by Fraser et al. (1992) detailed the conversion of 2-Chloro-N-tosylprop-2-enylamine into various compounds, demonstrating the versatility of chloro-substituted propanoic acids in synthesizing heterocyclic compounds. This work underscores the importance of such compounds in developing pharmaceuticals and agrochemicals Fraser et al., 1992.

Advanced Oxidation Processes

The degradation of pollutants using advanced oxidation processes was investigated by Sun and Pignatello (1993), identifying transient products in the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide. Their research offers insights into the environmental applications of chlorophenyl-substituted propanoic acids in water treatment and pollution control Sun & Pignatello, 1993.

Environmental Science Applications

A study on the solubility of 2-Chlorophenylacetic Acid by Huang and Yang (2018) provided valuable data for industrial applications aimed at purifying and renewing environmental contaminants. Their work demonstrates the practical implications of understanding the solubility of chlorophenylacetic acids in various solvents, which is crucial for designing efficient extraction and purification processes in environmental science Huang & Yang, 2018.

properties

IUPAC Name

2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-7-5-6-8-10(9)15/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPSBKTVAMMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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